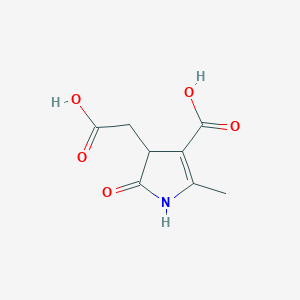

4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(carboxymethyl)-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5/c1-3-6(8(13)14)4(2-5(10)11)7(12)9-3/h4H,2H2,1H3,(H,9,12)(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWRJIDFABZYGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=O)N1)CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyrrole ring and carboxymethyl group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxyl groups can be further oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can be used to modify the pyrrole ring or the carboxyl groups.

Substitution: Substitution reactions can introduce different functional groups to the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of dicarboxylic acids or their derivatives.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its carboxyl groups make it a versatile reagent for forming amides, esters, and other derivatives.

Biology: In biological research, 4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid can be used to study enzyme-substrate interactions and metabolic pathways. Its structural similarity to naturally occurring compounds allows for the investigation of biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which 4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Insights

- Carboxylic Acid vs. Ester Groups : The target compound’s dual carboxylic acid groups enhance its polarity and metal-binding capacity compared to ester-containing analogues (e.g., ), which exhibit higher lipophilicity and improved membrane permeability .

- In contrast, the target compound’s carboxymethyl group may favor aqueous solubility and coordination chemistry.

- Biological Activity : Compound 3n () demonstrates Nrf2 induction, linked to antioxidant responses, while the pyrazole derivative () diverges in bioactivity due to its heterocyclic core.

Analytical and Computational Tools for Comparison

- Crystallography : Software such as SHELX and Mercury enables precise determination of molecular conformations and intermolecular interactions, critical for comparing substituent effects on crystal packing.

- Structural Visualization : ORTEP-III and WinGX provide graphical representations of anisotropic displacement parameters, aiding in steric and electronic comparisons between analogues.

Key Research Findings

- Biological Relevance : Ester-containing derivatives (e.g., ) are prioritized in drug discovery due to enhanced bioavailability, while carboxylic acid variants (e.g., the target compound) may serve as intermediates for further functionalization .

- Environmental Considerations: Magnetic nanocatalysts () reduce waste in pyrrole synthesis, aligning with green chemistry principles.

Biological Activity

4-(Carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid (referred to as CMMPCA) is a pyrrole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to therapeutic applications.

Chemical Structure and Properties

CMMPCA has the following chemical formula: C₇H₉N₃O₄. Its molecular structure features a pyrrole ring with carboxymethyl and oxo substituents, which may influence its solubility and reactivity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to CMMPCA exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis (Mtb). In one study, a series of pyrrole-based compounds were evaluated for their minimum inhibitory concentration (MIC) against Mtb, revealing that certain modifications to the pyrrole structure enhanced antimicrobial activity significantly .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| CMMPCA | TBD | M. tuberculosis |

| Compound A | <0.016 | Drug-resistant Mtb |

| Compound B | >64 | Non-specific |

Antidiabetic Activity

Another area of interest is the antidiabetic potential of CMMPCA derivatives. Research has indicated that pyrrole-3-carboxamide derivatives can inhibit aldose reductase (AR), an enzyme involved in glucose metabolism. The inhibition of AR is crucial in preventing complications associated with diabetes. In vitro studies showed that several synthesized complexes based on pyrrole derivatives exhibited higher insulin-mimetic activity compared to standard controls .

| Compound | IC₅₀ (μM) | Effect |

|---|---|---|

| CMMPCA | TBD | Insulin-mimetic activity |

| ZnSO₄ | 50 | Positive control |

The mechanism by which CMMPCA exerts its biological effects is still under investigation. However, studies suggest that the compound may interact with specific enzymes or receptors involved in metabolic pathways. For example, its structural features allow it to bind to the active sites of enzymes like aldose reductase, thereby inhibiting their activity .

Case Studies

- Antimicrobial Efficacy : A case study involving the synthesis and evaluation of various pyrrole derivatives highlighted that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against Mtb. The study concluded that structural modifications could significantly influence biological activity .

- Diabetes Management : Another case study focused on the evaluation of zinc complexes derived from pyrrole-3-carboxamides for their insulin-mimetic properties. The results indicated that these complexes could effectively lower free fatty acid release in adipocytes, suggesting potential for diabetes management .

Q & A

Q. What are the recommended synthetic routes for 4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Answer: The compound can be synthesized via multi-step procedures involving cyclization and functional group modifications. A common approach includes:

- Step 1: Condensation of a precursor (e.g., substituted pyrazole or pyrrole) with a carbonyl-containing reagent.

- Step 2: Cyclization under acidic or basic conditions, often using catalysts like palladium or copper to enhance regioselectivity (e.g., as described for analogous heterocycles in ).

- Step 3: Hydrolysis of ester groups to carboxylic acids using aqueous NaOH or HCl.

Optimization Tips:

- Use polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.

- Monitor reaction progress via TLC or HPLC (e.g., HPLC purity >97% achieved in ).

- Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers characterize the purity and structural identity of this compound?

Answer: Key Techniques:

- NMR Spectroscopy: Assign peaks using - and -NMR (e.g., -NMR δ 2.56 ppm for methyl groups in ).

- HPLC/LCMS: Confirm purity (>95%) and molecular ion peaks (e.g., ESIMS m/z 311.1 in ).

- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., crystal structure analysis in ).

Q. What are the recommended storage conditions and handling precautions for this compound?

Answer:

- Storage: Store at 2–8°C in airtight containers under inert gas (N or Ar) to prevent oxidation or hydrolysis (similar to protocols in and ).

- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to moisture or strong acids/bases.

Advanced Research Questions

Q. How can researchers investigate the stability of 4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid under varying pH and temperature conditions?

Answer: Methodology:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation via HPLC (e.g., 6-hydroxy analogs studied in ).

- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (e.g., mp 78–79°C for related compounds in ).

Key Findings:

- Carboxylic acid groups may hydrolyze under strongly alkaline conditions.

- Methyl and ketone substituents enhance thermal stability compared to non-substituted pyrroles.

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) across studies be resolved?

Answer: Strategies:

- Cross-Validation: Compare data with structurally similar compounds (e.g., 5-fluorophenylpyridine-3-carboxylic acid in ).

- Computational Modeling: Use DFT calculations to predict NMR shifts and compare with experimental results.

- Crystallographic Confirmation: Resolve tautomeric or stereochemical ambiguities via X-ray diffraction (e.g., crystal data in ).

Example Conflict Resolution:

If NMR signals for methyl groups vary, check solvent effects (DMSO vs. CDCl) or tautomerism in the pyrrole ring.

Q. What experimental approaches are suitable for evaluating the biological activity of this compound?

Answer: Protocols:

- Enzyme Inhibition Assays: Test against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates (e.g., bioactivity studies in ).

- Cell-Based Assays: Measure cytotoxicity (IC) in cancer cell lines (e.g., MTT assay protocols in ).

- Molecular Docking: Predict binding interactions using software like AutoDock Vina.

Data Interpretation:

- Correlate structural features (e.g., carboxymethyl group) with activity. Compare with analogs (e.g., trifluoromethyl derivatives in ).

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Answer: Scale-Up Considerations:

- Catalyst Optimization: Replace Pd/Cu with cheaper alternatives (e.g., FeCl) while maintaining yield (e.g., palladium-free routes in ).

- Solvent Selection: Switch to greener solvents (e.g., ethanol/water mixtures) to reduce environmental impact.

- Process Monitoring: Implement in-line FTIR or Raman spectroscopy for real-time analysis.

Case Study:

A scaled-up batch achieved 94% yield using DMF and column purification ().

Q. What strategies can mitigate byproduct formation during synthesis?

Answer: Mitigation Techniques:

- Temperature Control: Maintain reaction temperatures below 80°C to prevent side reactions (e.g., ester hydrolysis in ).

- Protecting Groups: Use tert-butyl or benzyl groups to shield reactive sites (e.g., Boc-protected intermediates in ).

- Catalyst Screening: Test Pd, Cu, or organocatalysts to improve regioselectivity (e.g., as in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.